molecular formula C18H29ClN2O3 B13835687 Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B13835687
M. Wt: 356.9 g/mol
InChI Key: XTHYWYUKBAVIBG-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 2453297-16-8) is a piperazine derivative with a molecular formula of C₁₈H₂₉ClN₂O₃ and a molecular weight of 356.89 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent at the 4-position, and a 2-hydroxyethyl group at the 2-position of the piperazine ring. Its purity exceeds 95%, and it is supplied as a lyophilized powder or in solution (e.g., 10 mM in DMSO) for laboratory use .

The hydroxyethyl group enhances solubility in polar solvents, while the benzyl moiety contributes to lipophilicity, influencing its pharmacokinetic properties. Storage recommendations include freezing at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Properties

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15;/h4-8,16,21H,9-14H2,1-3H3;1H

InChI Key

XTHYWYUKBAVIBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the following key steps:

  • Step 1: Protection of Piperazine Nitrogen
    Introduction of the tert-butyl carbamate (Boc) group to protect the piperazine nitrogen, typically using di-tert-butyl dicarbonate (Boc2O).

  • Step 2: Functionalization at the 4-Position
    Benzylation at the 4-position of the piperazine ring, usually via nucleophilic substitution using benzyl halides.

  • Step 3: Introduction of the 2-(2-hydroxyethyl) Side Chain
    Alkylation or reductive amination to introduce the 2-(2-hydroxyethyl) substituent on the piperazine nitrogen or ring carbon.

  • Step 4: Formation of Hydrochloride Salt
    Conversion of the free base to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Specific Preparation Method from Literature

A detailed method closely related to this compound's synthesis is described for (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate , which serves as a core intermediate:

  • Hydrogenation Reaction:
    The precursor is subjected to catalytic hydrogenation using palladium on activated charcoal in methanol for 16 hours, achieving a 100% yield of the protected hydroxyethyl piperazine derivative.

  • Reagents and Conditions:

    • Catalyst: Palladium on activated charcoal
    • Solvent: Methanol
    • Temperature: Ambient to slight heating
    • Time: 16 hours

This method ensures selective reduction and protection, which can be adapted for the benzylated derivative by starting from a benzyl-substituted precursor.

Research Findings and Notes

  • The hydrogenation step using palladium on charcoal is a well-established, high-yielding method for preparing hydroxyethyl piperazine derivatives, which can be extended to benzylated analogs.

  • The hydrochloride salt formation enhances the compound's stability and solubility, facilitating its use in biological assays and formulation.

  • The stepwise addition of solvents in formulation is critical to maintain solution clarity and compound stability, as noted in in vivo preparation protocols.

  • The benzylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions, typically performed under mild basic conditions with benzyl bromide or chloride.

Summary Table of Preparation Steps

Step Reaction/Process Reagents/Conditions Yield/Notes
1 Boc Protection of Piperazine Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) High yield, protects nitrogen
2 Benzylation at 4-Position Benzyl bromide/chloride, base (e.g., K2CO3), solvent (e.g., acetonitrile) Requires monitoring to avoid side products
3 Introduction of 2-(2-hydroxyethyl) Side Chain Alkylation or reductive amination with 2-chloroethanol or equivalent Hydrogenation with Pd/C in methanol for selective reduction
4 Hydrochloride Salt Formation HCl gas or HCl in solvent (e.g., ether, methanol) Improves solubility and stability
5 Preparation of Stock Solutions for Formulation Dissolution in DMSO, sequential dilution with PEG300, Tween 80, water or corn oil Clarity must be ensured at each step

Chemical Reactions Analysis

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and hydroxyethyl group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound (2453297-16-8) 4-benzyl, 2-(2-hydroxyethyl) C₁₈H₂₉ClN₂O₃ 356.89 High solubility due to hydroxyethyl group; stable in DMSO
tert-Butyl 4-benzyl-2-(trimethylsilyl)piperazine-1-carboxylate (N/A) 4-benzyl, 2-trimethylsilyl C₂₀H₃₄N₂O₂Si 378.58 Lipophilic; used in cross-coupling reactions
tert-Butyl 4-benzyl-2-(naphthalen-2-ylmethyl)piperazine-1-carboxylate (N/A) 4-benzyl, 2-naphthylmethyl C₂₇H₃₃N₂O₂ 417.57 Enhanced aromatic stacking potential
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (205059-24-1) 4-piperidinyl C₁₄H₂₇N₃O₂ 269.38 Basic nitrogen for protonation; moderate solubility
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (1638487-43-0) 2-(2-hydroxyethyl) C₁₁H₂₃ClN₂O₃ 266.77 Smaller size; higher solubility in aqueous media

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2-hydroxyethyl group balances hydrophilicity and steric bulk, making the target compound a versatile intermediate for optimizing drug-like properties.
  • Synthetic Challenges : Boc deprotection (e.g., using BBr₃) is critical for generating free piperazines in downstream reactions .
  • Stability Considerations : While the Boc group generally improves stability, substituents like hydroxyethyl may introduce sensitivity to oxidation or enzymatic cleavage .

Biological Activity

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS No. 2453297-16-8) is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₈H₂₉ClN₂O₃
  • Molecular Weight : 356.89 g/mol
  • Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening of a diverse chemical library identified several compounds with low cytotoxicity and significant activity against M. tuberculosis. The selectivity index for some compounds was notably high, indicating their potential as anti-tuberculosis agents .

Case Studies and Research Findings

  • Study on Antitubercular Activity :
    • A study evaluated a series of piperazine derivatives, including this compound, for their efficacy against M. tuberculosis.
    • Results showed that certain analogs exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 µM to 23 µM, demonstrating promising antitubercular activity .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that modifications at the 4-position of the piperazine ring could enhance biological activity. For instance, compounds with specific substitutions showed improved potency while maintaining low cytotoxicity .
  • Cytotoxicity Assessment :
    • Cytotoxicity tests revealed that several derivatives had IC20 values greater than 40 µM, indicating a favorable safety profile for further development as therapeutic agents .

Data Table: Biological Activity Summary

Compound NameMIC (µM)IC20 (µM)Selectivity Index
This compound6.3 - 23>40High
Analog A6.9>40High
Analog B21>40Moderate

Q & A

Basic: What are the typical synthetic routes for preparing tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride?

Methodological Answer:
The synthesis involves multi-step organic reactions, often starting with functionalization of the piperazine ring. A common approach includes:

  • Step 1: Protection of the piperazine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc₂O in dichloromethane with triethylamine) .
  • Step 2: Introduction of the benzyl and hydroxyethyl substituents via nucleophilic substitution or reductive amination. For example, coupling 2-bromoethanol with the Boc-protected piperazine intermediate in the presence of a palladium catalyst .
  • Step 3: Hydrochloride salt formation using HCl in dioxane or ethyl acetate .
    Critical Parameters: Reaction temperature (often 0–25°C), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation. Purification typically employs silica gel chromatography or recrystallization .

Basic: How is the purity and structural integrity of this compound validated after synthesis?

Methodological Answer:
Analytical techniques are combined for rigorous validation:

  • HPLC: To assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • NMR Spectroscopy: ¹H/¹³C NMR for confirming substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at 7.2–7.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z within 5 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for the hydroxyethyl substituent?

Methodological Answer:
Optimization involves:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates for hydroxyethyl incorporation .
  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to reduce side products .
  • Computational Modeling: Density Functional Theory (DFT) to predict transition states and favor pathways with lower activation energy for the desired product .
    Case Study: A 20% yield increase was achieved by switching from THF to DMF and lowering reaction temperature to 0°C .

Advanced: What computational tools are recommended for studying this compound’s reactivity or binding interactions?

Methodological Answer:

  • Quantum Chemical Calculations: Gaussian or ORCA for geometry optimization and reaction pathway analysis (e.g., Fukui indices to predict electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD): GROMACS or AMBER to simulate interactions with biological targets (e.g., enzyme active sites) using force fields like CHARMM36 .
  • Docking Studies: AutoDock Vina or Schrödinger Suite to screen binding affinities with receptors, validated by experimental IC₅₀ values .

Basic: How is the compound’s stability assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., tert-butyl deprotection or oxidation of the hydroxyethyl group) .
  • Light Sensitivity: UV-vis spectroscopy to detect photodegradation under ICH Q1B guidelines .
  • Recommendations: Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis .

Advanced: How can researchers investigate the compound’s biological activity, such as antimicrobial or CNS effects?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls like ciprofloxacin .
    • CNS Targets: Radioligand binding assays (e.g., dopamine D₂ receptors) using tritiated ligands and scintillation counting .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying benzyl substituents) and correlate logP values with activity .

Advanced: How should researchers resolve contradictions in reported biological data for structurally similar piperazine derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets using tools like RevMan, focusing on variables (e.g., assay conditions, cell lines) .
  • Structural Re-evaluation: X-ray crystallography (e.g., monoclinic P2₁/n space group analysis) to confirm stereochemistry and rule out isomerism .
  • Biological Replication: Repeat key assays under standardized protocols (e.g., NIH/WHO guidelines) to isolate confounding factors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (LD₅₀ oral, rat: >500 mg/kg) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (dust/volatile intermediates) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by solidification using vermiculite .

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